Cas no 1033202-93-5 (1,3-benzoxazole-2,5-dicarbaldehyde)

1,3-Benzoxazole-2,5-dicarbaldehyde is a heterocyclic organic compound featuring a benzoxazole core functionalized with two aldehyde groups at the 2- and 5-positions. This structure imparts reactivity as a versatile bifunctional building block in organic synthesis, particularly for the preparation of Schiff bases, coordination polymers, and fluorescent dyes. The aldehyde groups enable facile condensation reactions with amines or hydrazines, making it useful in the design of advanced materials, sensors, and pharmaceuticals. Its rigid benzoxazole backbone contributes to thermal and chemical stability, while the electron-withdrawing nature of the aldehydes enhances its utility in π-conjugated systems. Suitable for controlled functionalization, it serves as a key intermediate in heterocyclic and supramolecular chemistry.
1,3-benzoxazole-2,5-dicarbaldehyde structure
1033202-93-5 structure
商品名:1,3-benzoxazole-2,5-dicarbaldehyde
CAS番号:1033202-93-5
MF:C9H5NO3
メガワット:175.140902280807
CID:5908721
PubChem ID:55264364

1,3-benzoxazole-2,5-dicarbaldehyde 化学的及び物理的性質

名前と識別子

    • 2,5-Benzoxazoledicarboxaldehyde
    • 1,3-benzoxazole-2,5-dicarbaldehyde
    • EN300-3066588
    • AKOS006306293
    • 1033202-93-5
    • Benzo[d]oxazole-2,5-dicarbaldehyde
    • インチ: 1S/C9H5NO3/c11-4-8-6-1-2-10-3-7(6)9(5-12)13-8/h1-5H
    • InChIKey: CLSONTXUEFMPHK-UHFFFAOYSA-N
    • ほほえんだ: C1(C=O)=C2C=CN=CC2=C(C=O)O1

計算された属性

  • せいみつぶんしりょう: 175.026943022g/mol
  • どういたいしつりょう: 175.026943022g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 60.2Ų

じっけんとくせい

  • 密度みつど: 1.425±0.06 g/cm3(Predicted)
  • ふってん: 359.3±34.0 °C(Predicted)
  • 酸性度係数(pKa): -3.53±0.10(Predicted)

1,3-benzoxazole-2,5-dicarbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3066588-5g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5
5g
$9301.0 2023-09-05
Enamine
EN300-3066588-10g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5
10g
$13792.0 2023-09-05
Enamine
EN300-3066588-0.25g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
0.25g
$1587.0 2025-03-19
Enamine
EN300-3066588-0.05g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
0.05g
$903.0 2025-03-19
Enamine
EN300-3066588-5.0g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
5.0g
$9301.0 2025-03-19
Enamine
EN300-3066588-0.1g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
0.1g
$1113.0 2025-03-19
Enamine
EN300-3066588-1.0g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
1.0g
$3207.0 2025-03-19
Enamine
EN300-3066588-2.5g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
2.5g
$6287.0 2025-03-19
Enamine
EN300-3066588-0.5g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
0.5g
$2501.0 2025-03-19
Enamine
EN300-3066588-10.0g
1,3-benzoxazole-2,5-dicarbaldehyde
1033202-93-5 95.0%
10.0g
$13792.0 2025-03-19

1,3-benzoxazole-2,5-dicarbaldehyde 関連文献

1,3-benzoxazole-2,5-dicarbaldehydeに関する追加情報

Introduction to 1,3-benzoxazole-2,5-dicarbaldehyde (CAS No. 1033202-93-5)

1,3-benzoxazole-2,5-dicarbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1033202-93-5, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzoxazole family, a class of molecules known for their broad spectrum of biological activities. The presence of two aldehyde groups at the 2 and 5 positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structure of 1,3-benzoxazole-2,5-dicarbaldehyde consists of a benzene ring fused with an oxygen-containing heterocycle (oxygen at position 3), with aldehyde functional groups attached at positions 2 and 5. This arrangement imparts unique electronic and steric properties that make it an attractive scaffold for designing novel bioactive molecules. The benzoxazole core is a common motif in natural products and pharmacologically active compounds, contributing to its potential therapeutic applications.

In recent years, 1,3-benzoxazole-2,5-dicarbaldehyde has been extensively studied for its role in the synthesis of various pharmacophores. Its aldehyde groups facilitate condensation reactions with amines and other nucleophiles, allowing for the rapid construction of complex molecular architectures. This property has been exploited in the development of inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). Additionally, the benzoxazole moiety has been shown to interact with biological targets through hydrogen bonding and π-stacking interactions, enhancing binding affinity.

One of the most compelling aspects of 1,3-benzoxazole-2,5-dicarbaldehyde is its utility in the synthesis of probes for biochemical assays. The aldehyde groups can be selectively modified to introduce reporter molecules or tags, enabling researchers to study enzyme mechanisms and protein interactions in vitro. For instance, derivatives of this compound have been used to develop fluorescent probes that monitor the activity of cytochrome P450 enzymes, which are crucial in drug metabolism. The high reactivity of the aldehydes allows for precise tuning of probe properties, such as fluorescence emission wavelength and quantum yield.

Recent advancements in medicinal chemistry have highlighted the importance of 1,3-benzoxazole-2,5-dicarbaldehyde in the development of small-molecule drugs. Its structural features make it an excellent candidate for generating libraries of compounds for high-throughput screening (HTS). By leveraging combinatorial chemistry techniques, researchers have been able to rapidly synthesize analogs with varying substituents on the benzoxazole core. These efforts have led to the discovery of lead compounds with promising activity against diseases such as cancer and neurodegeneration.

The pharmacological potential of 1,3-benzoxazole-2,5-dicarbaldehyde extends beyond enzyme inhibition. Studies have demonstrated its ability to modulate signaling pathways involved in cell proliferation and apoptosis. For example, certain derivatives have been found to inhibit kinases that are overexpressed in tumor cells, making them attractive candidates for anticancer therapy. Furthermore, the benzoxazole ring has been shown to interact with DNA-binding proteins, suggesting its potential use in developing agents that target transcriptional regulation.

In conclusion,1,3-benzoxazole-2,5-dicarbaldehyde (CAS No. 1033202-93-5) is a multifaceted compound with significant implications in chemical biology and drug discovery. Its unique structural features and reactivity make it a valuable tool for synthesizing bioactive molecules and developing novel therapeutic agents. As research continues to uncover new applications for this compound,1,3-benzoxazole-2,5-dicarbaldehyde is poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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